molecular formula C32H35N3O7S B12083215 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea

1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea

Cat. No.: B12083215
M. Wt: 605.7 g/mol
InChI Key: GZQLKSMIMYZMAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea: is a synthetic organic compound that combines the structural features of a thiourea group, a fluorescein moiety, and a Boc-protected aminohexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea typically involves the following steps:

    Protection of Amino Group: The amino group of hexane is protected using tert-butyloxycarbonyl (Boc) to form Boc-aminohexane.

    Formation of Isothiocyanate: Fluorescein is reacted with thiophosgene to form fluorescein isothiocyanate.

    Coupling Reaction: Boc-aminohexane is then reacted with fluorescein isothiocyanate to form the desired thiourea compound.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the thiourea moiety.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the thiourea group.

Major Products

    Deprotection: The major product is the free amine derivative.

    Substitution: Substituted thiourea derivatives.

    Oxidation: Oxidized thiourea products, such as sulfonyl derivatives.

Scientific Research Applications

1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea has several scientific research applications:

    Fluorescence Imaging: The fluorescein moiety allows the compound to be used as a fluorescent probe in imaging studies.

    Biochemical Assays: It can be used in assays to detect the presence of specific biomolecules.

    Molecular Probes: The compound can serve as a probe to study molecular interactions and pathways.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea involves its interaction with specific molecular targets. The fluorescein moiety allows it to bind to and visualize target molecules through fluorescence. The thiourea group can form hydrogen bonds and other interactions with target proteins or nucleic acids, facilitating its use as a molecular probe.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein Isothiocyanate: A simpler compound lacking the Boc-aminohexane chain.

    Boc-Aminohexane: Lacks the fluorescein and thiourea groups.

    Thiourea Derivatives: Compounds with different substituents on the thiourea group.

Uniqueness

1-(6-Boc-aminohexanyl)-3-(fluorescein-5-yl)thiourea is unique due to its combination of a fluorescent moiety, a protected amino group, and a thiourea linkage. This combination allows it to be used in a variety of applications, particularly in fluorescence-based studies and as a versatile molecular probe.

Properties

Molecular Formula

C32H35N3O7S

Molecular Weight

605.7 g/mol

IUPAC Name

tert-butyl N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexyl]carbamate

InChI

InChI=1S/C32H35N3O7S/c1-31(2,3)42-30(39)34-15-7-5-4-6-14-33-29(43)35-19-8-11-23-22(16-19)28(38)41-32(23)24-12-9-20(36)17-26(24)40-27-18-21(37)10-13-25(27)32/h8-13,16-18,36-37H,4-7,14-15H2,1-3H3,(H,34,39)(H2,33,35,43)

InChI Key

GZQLKSMIMYZMAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.